molecular formula C12H24N2O2 B1497582 (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1009075-39-1

(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1497582
CAS No.: 1009075-39-1
M. Wt: 228.33 g/mol
InChI Key: RKMARTBPQCEJTJ-JTQLQIEISA-N
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Description

(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of Pyrrolidine Derivative: : The starting material is usually a pyrrolidine derivative, which undergoes alkylation to introduce the ethylamino group.

  • Protection of the Amino Group: : The amino group is protected using a tert-butyl carbamate (BOC) group to prevent unwanted side reactions.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrrolidine ring or the ethylamino group.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of pyrrolidinone derivatives.

  • Reduction: : Formation of reduced pyrrolidine derivatives.

  • Substitution: : Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological systems and interactions with enzymes and receptors.

  • Industry: : It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used, but it generally involves binding to active sites and influencing biochemical processes.

Comparison with Similar Compounds

(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: is similar to other pyrrolidine derivatives, but its unique structure and functional groups set it apart. Some similar compounds include:

  • Pyrrolidine: : The parent heterocycle.

  • N-ethylpyrrolidine: : A close structural analog.

  • Tert-butyl pyrrolidine-1-carboxylate: : A related compound without the ethylamino group.

Properties

IUPAC Name

tert-butyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMARTBPQCEJTJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652090
Record name tert-Butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-39-1
Record name tert-Butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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